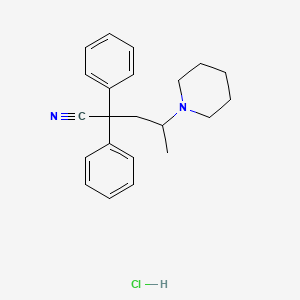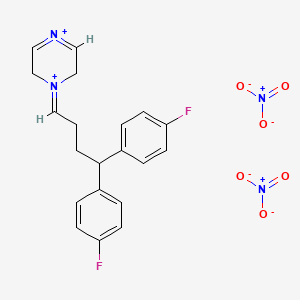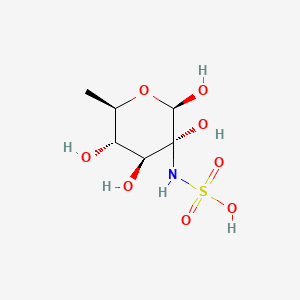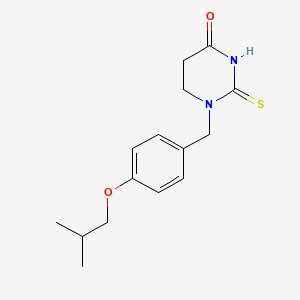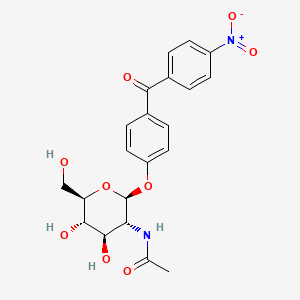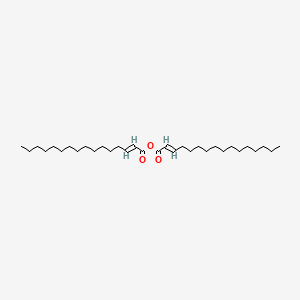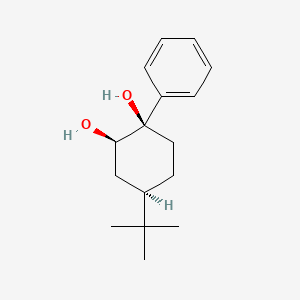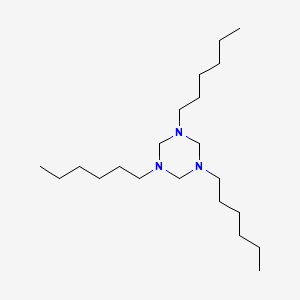
1,3,5-Triazine, 1,3,5-trihexylhexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazina, 1,3,5-trihexilhexahidro- es un derivado de la familia de las triazinas, caracterizado por una estructura central de hexahidro-1,3,5-triazina sustituida con grupos hexilo. Las triazinas son conocidas por sus diversas aplicaciones en varios campos debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,3,5-Triazina, 1,3,5-trihexilhexahidro- se puede sintetizar a través de la reacción de condensación de hexilamina con formaldehído. La reacción típicamente involucra:
Reactantes: Hexilamina y formaldehído.
Solvente: Metanol o etanol.
Catalizador: Trietilamina.
Condiciones: La mezcla se agita a temperatura ambiente durante 24 horas, seguida de la eliminación del solvente a presión reducida.
Métodos de Producción Industrial
Los métodos de producción industrial para los derivados de la 1,3,5-triazina a menudo implican reacciones de condensación similares, pero a una escala mayor, con condiciones optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3,5-Triazina, 1,3,5-trihexilhexahidro- experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de aminas.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los grupos hexilo pueden ser reemplazados por otros sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio.
Sustitución: Se emplean nucleófilos como aminas o tioles en condiciones suaves.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de hexiltriazina, mientras que las reacciones de sustitución pueden producir una variedad de triazinas sustituidas.
Aplicaciones Científicas De Investigación
1,3,5-Triazina, 1,3,5-trihexilhexahidro- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo.
Medicina: Explorado por sus propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de polímeros, resinas y como estabilizador en diversas formulaciones
Mecanismo De Acción
El mecanismo de acción de 1,3,5-triazina, 1,3,5-trihexilhexahidro- involucra su interacción con objetivos moleculares a través de enlaces de hidrógeno e interacciones hidrófobas. Estas interacciones pueden interrumpir los procesos celulares, lo que lleva a sus efectos bioactivos. La capacidad del compuesto para experimentar transferencia de protones en estado excitado (ESIPT) es crucial para su fotoestabilidad y efectividad como absorbente de UV .
Comparación Con Compuestos Similares
Compuestos Similares
1,3,5-Triazina, hexahidro-1,3,5-trimetil-: Estructura similar pero con grupos metilo en lugar de grupos hexilo.
1,3,5-Triazina, hexahidro-1,3,5-trifenil-: Sustituido con grupos fenilo, ofreciendo diferentes propiedades químicas y aplicaciones.
Singularidad
1,3,5-Triazina, 1,3,5-trihexilhexahidro- es único debido a sus sustituciones hexilo, que imparten características hidrófobas distintas e influyen en su reactividad y aplicaciones en comparación con otros derivados de triazina.
Propiedades
Número CAS |
113293-50-8 |
|---|---|
Fórmula molecular |
C21H45N3 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
1,3,5-trihexyl-1,3,5-triazinane |
InChI |
InChI=1S/C21H45N3/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h4-21H2,1-3H3 |
Clave InChI |
FRDZMGZUEIFKEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CN(CN(C1)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



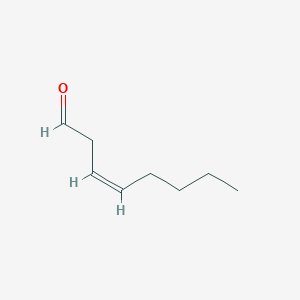
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

